

Spectroscopic Profile of Butyl 6-Chlorohexanoate: A Technical Guide

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Compound of Interest

Compound Name: Butyl 6-chlorohexanoate

Cat. No.: B15176339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **Butyl 6-chlorohexanoate** (CAS No. 71130-19-3), a key chemical intermediate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and comparison with structurally similar molecules. The information herein is intended to support researchers in the identification and characterization of this compound.

Synthesis and Structure

Butyl 6-chlorohexanoate is an ester formed from the condensation of 6-chlorohexanoic acid and n-butanol. The structure, illustrated below, contains a butyl ester group and a chloroalkane chain.

Structure:

The synthesis of **Butyl 6-chlorohexanoate** can be achieved through standard esterification methods, such as the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.

Spectral Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Butyl 6-chlorohexanoate**. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and expected fragmentation patterns.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.06	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.54	Triplet	2H	Cl-CH ₂ -CH ₂ -
~2.30	Triplet	2H	-CH ₂ -CH ₂ -C(O)O-
~1.79	Quintet	2H	Cl-CH ₂ -CH ₂ -CH ₂ -
~1.62	Quintet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.46	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ - C(O)O-
~1.38	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.93	Triplet	3H	-CH ₂ -CH ₃

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~173.5	C=O
~64.3	-O-CH ₂ -
~44.9	Cl-CH ₂ -
~34.1	-CH ₂ -C(O)O-
~32.3	Cl-CH ₂ -CH ₂ -
~30.6	-O-CH ₂ -CH ₂ -
~26.4	Cl-CH ₂ -CH ₂ -CH ₂ -
~24.4	-CH ₂ -CH ₂ -C(O)O-
~19.1	-CH ₂ -CH ₂ -CH ₃
~13.7	-CH ₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~730	Medium	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
206/208	Low	$[M]^+$, $[M+2]^+$ (presence of Cl)
150/152	Medium	$[M - C_4H_8]^+$
117	High	$[CH_3(CH_2)_4CO]^+$
101	Medium	$[O=C-O-C_4H_9]^+$
57	High	$[C_4H_9]^+$ (butyl cation)

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Butyl 6-chlorohexanoate** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- 1H NMR Acquisition:
 - Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans will be required compared to 1H NMR.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **Butyl 6-chlorohexanoate**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance or transmittance.

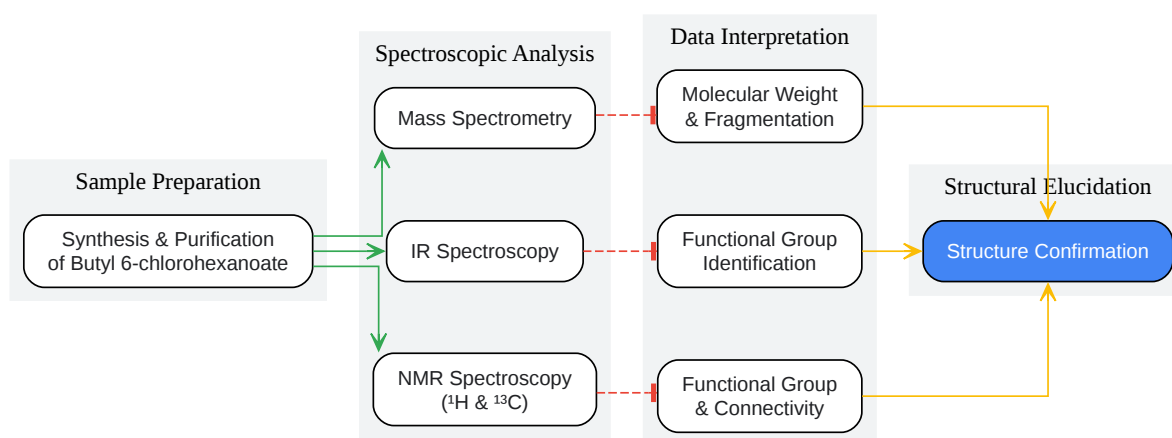
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Butyl 6-chlorohexanoate** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine ($[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **Butyl 6-chlorohexanoate**.



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Caption: Workflow for the spectroscopic identification of **Butyl 6-chlorohexanoate**.

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